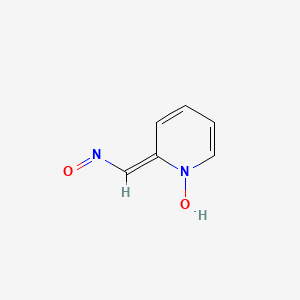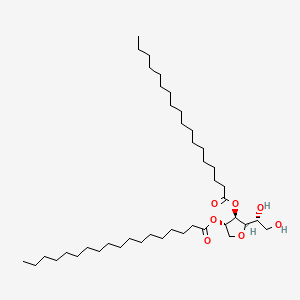
1,4-Anhydro-D-glucitol distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-D-glucitol distearate is a chemical compound with the molecular formula C42H80O7 and a molecular weight of 697.08 g/mol . It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of two stearate groups attached to the 1,4-anhydro-D-glucitol backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Anhydro-D-glucitol distearate can be synthesized through the esterification of 1,4-anhydro-D-glucitol with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of stearic acid to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, usually around 150-180°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Anhydro-D-glucitol distearate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1,4-Anhydro-D-glucitol and stearic acid.
Oxidation: Corresponding ketones or aldehydes.
Reduction: 1,4-Anhydro-D-glucitol.
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-D-glucitol distearate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 1,4-anhydro-D-glucitol distearate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The compound’s ester groups can also interact with cell membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
1,5-Anhydro-D-glucitol: A related compound with similar structural features but different functional groups.
D-Glucitol (Sorbitol): The parent compound from which 1,4-anhydro-D-glucitol distearate is derived.
Uniqueness: this compound is unique due to its dual ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, including its use as an emollient in cosmetics and as a reagent in chemical synthesis .
Eigenschaften
CAS-Nummer |
26446-39-9 |
|---|---|
Molekularformel |
C42H80O7 |
Molekulargewicht |
697.1 g/mol |
IUPAC-Name |
[(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38-36-47-41(37(44)35-43)42(38)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1 |
InChI-Schlüssel |
RISFDIQRSIKVAS-FOGKZQIUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


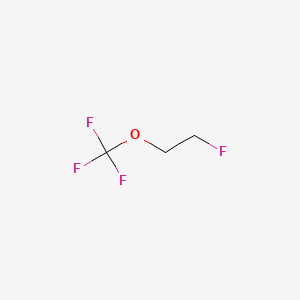
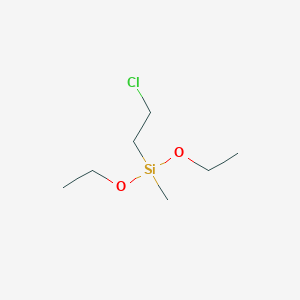
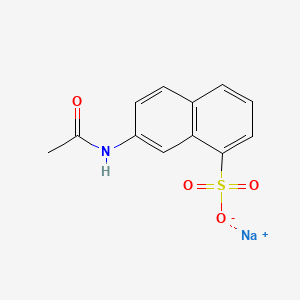
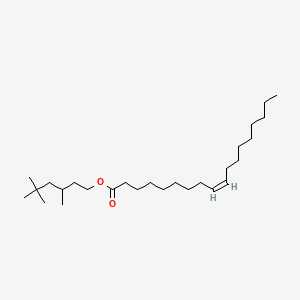


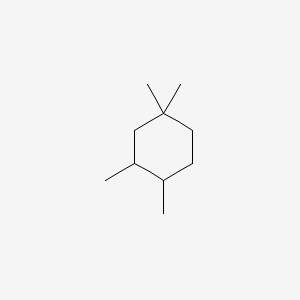
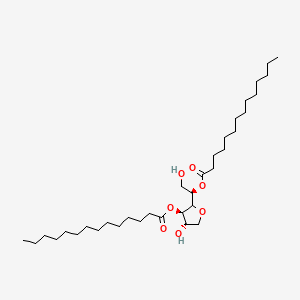
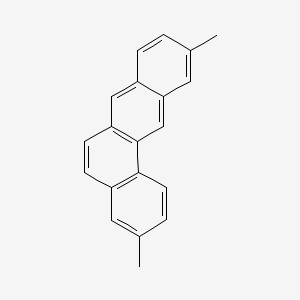
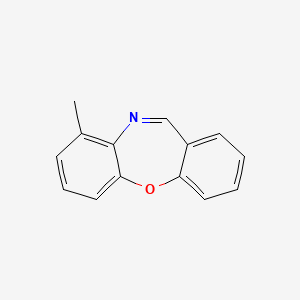
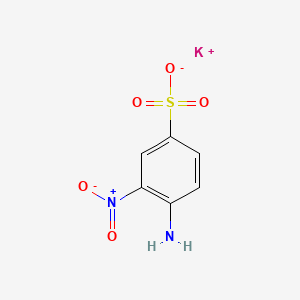
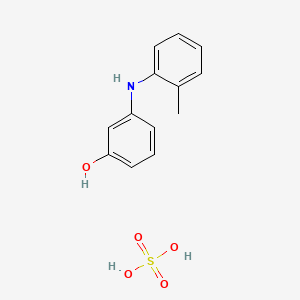
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
